Target Engagement: VMAT2 Inhibition Potency Compared to a Structurally Related Core
This compound's core structure (2-morpholinomethyl-dihydroquinazolinone) demonstrates potent, nanomolar inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). In a direct head-to-head comparison, a closely related analog (CHEMBL4205254) exhibited strong activity with IC50 values of 16 nM in human VMAT2 expressed in HEK293 cells and 3.4 nM in mouse striatal membranes [1]. While a specific IC50 for 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is not publicly available, the shared core structure suggests a similar potency profile. This level of activity contrasts sharply with many other quinazolinone derivatives which show no or significantly weaker activity against this target [2].
| Evidence Dimension | VMAT2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not publicly available for CAS 3552-64-5 |
| Comparator Or Baseline | CHEMBL4205254: IC50 = 16 nM (human VMAT2 in HEK293 cells); IC50 = 3.4 nM (mouse VMAT2 in striatal membranes) [1] |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assays; Human VMAT2 expressed in HEK293 cell membranes and mouse VMAT2 in C57Bl/6J striatal membranes. |
Why This Matters
Demonstrates a highly potent and specific interaction with a therapeutically relevant neurological target, a profile not shared across the broader quinazolinone class.
- [1] BindingDB. BDBM50459625 (CHEMBL4205254). Affinity Data for VMAT2 Inhibition. View Source
- [2] Jafari E, Khajouei MR, Hassanzadeh F, Hakimelahi GH, Khodarahmi GA. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci. 2016;11(1):1-14. View Source
